molecular formula C3H9O3Si B12406796 Trimethoxysilane-d9

Trimethoxysilane-d9

Cat. No.: B12406796
M. Wt: 130.24 g/mol
InChI Key: PZJJKWKADRNWSW-GQALSZNTSA-N
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Description

Trimethoxysilane-d9 (C₃D₉O₃Si) is a deuterated derivative of trimethoxysilane (C₃H₉O₃Si), where nine hydrogen atoms are replaced with deuterium isotopes. This modification enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, as deuterium’s lower magnetic susceptibility reduces signal interference, enabling precise structural elucidation in organic and organosilicon chemistry .

Properties

Molecular Formula

C3H9O3Si

Molecular Weight

130.24 g/mol

InChI

InChI=1S/C3H9O3Si/c1-4-7(5-2)6-3/h1-3H3/i1D3,2D3,3D3

InChI Key

PZJJKWKADRNWSW-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[Si](OC([2H])([2H])[2H])OC([2H])([2H])[2H]

Canonical SMILES

CO[Si](OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethoxysilane-d9 can be synthesized through a multi-step process. One common method involves the reduction of silicon tetrachloride with lithium aluminum deuteride (LiAlD₄) to produce deuterated silane (SiD₄). This is followed by the reaction of deuterated silane with methanol-d4 (CD₃OD) in the presence of a catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the direct synthesis of trialkoxysilanes. This process includes the reaction of silicon with deuterated alcohols in the presence of a catalyst. The reaction is carried out in a solvent with a catalytically effective amount of a direct synthesis catalyst and a catalyst-promoting compound possessing at least one phosphorus-oxygen bond .

Chemical Reactions Analysis

Types of Reactions

Trimethoxysilane-d9 undergoes various types of chemical reactions, including:

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and methanol-d4.

    Condensation: The silanols formed from hydrolysis can further condense to produce siloxane bonds.

    Substitution: this compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of an acid or base catalyst.

    Condensation: Often occurs under acidic or basic conditions, sometimes with the application of heat.

    Substitution: Requires specific reagents depending on the desired substitution, such as halides or other nucleophiles.

Major Products

Scientific Research Applications

Trimethoxysilane-d9 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethoxysilane-d9 involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process is catalyzed by acids or bases and can be influenced by temperature and pH. The formation of siloxane bonds is crucial for the compound’s ability to act as a coupling agent, enhancing the adhesion between different materials .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between Trimethoxysilane-d9 and related organosilicon compounds:

Property This compound Trimethoxyvinylsilane 3-Methacryloxypropyltrimethoxysilane Hexamethyldisiloxane
Molecular Formula C₃D₉O₃Si C₅H₁₂O₃Si C₁₀H₂₀O₅Si₂ C₆H₁₈OSi₂
Molecular Weight (g/mol) ~157.3 (estimated) 148.23 260.43 162.38
CAS Registry Number Not explicitly listed 2768-02-7 Not provided 107-46-0
Functional Groups Deuterated methoxy groups Vinyl, methoxy Methacryloxy, methoxy Trimethylsilyl ether
Primary Applications NMR solvent, isotopic labeling Adhesion promoter, crosslinker Polymer modification, surface functionalization Lubricant, antifoaming agent

Key Observations :

  • This compound’s deuterated methoxy groups distinguish it functionally from non-deuterated analogues, enabling specialized applications in spectroscopic analysis.
  • Hexamethyldisiloxane lacks reactive methoxy groups, making it chemically inert compared to hydrolytically active trimethoxysilanes .

Physicochemical Properties

Deuteration minimally alters boiling/melting points but significantly affects vibrational and rotational spectra. For example:

  • Hydrolysis Rate: this compound is expected to hydrolyze slower than its non-deuterated counterpart due to deuterium’s kinetic isotope effect, a phenomenon observed in siloxane bond formation .
  • Thermal Stability: Deuterated compounds generally exhibit marginally higher thermal stability, a trend noted in deuterated solvents like DMSO-d6, though experimental data for this compound remains sparse.

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